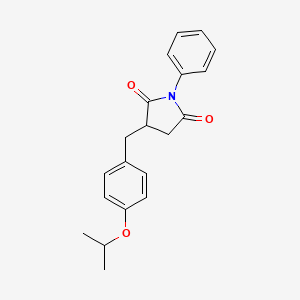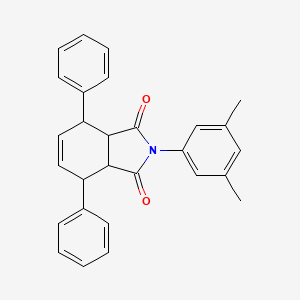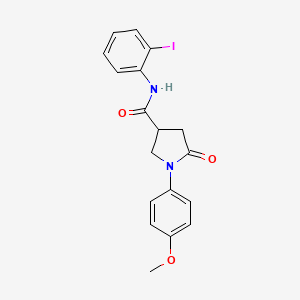
3-(4-异丙氧基苄基)-1-苯基-2,5-吡咯烷二酮
描述
Synthesis Analysis The synthesis of pyrrolidine-2,3-dione derivatives, closely related to 3-(4-isopropoxybenzyl)-1-phenyl-2,5-pyrrolidinedione, involves multistep chemical reactions that include three-component reactions and further functionalization of pyrrolidine rings with various substituents. Nguyen et al. (2023) synthesized pyrrolidine-2,3-dione derivatives through a reaction involving 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one and aliphatic amines, demonstrating the structural diversity achievable in this compound class (Nguyen & Dai, 2023).
Molecular Structure Analysis The molecular structure of compounds similar to 3-(4-isopropoxybenzyl)-1-phenyl-2,5-pyrrolidinedione is characterized by planar geometries and specific conformations influenced by the substituents on the pyrrolidine ring. Sharma et al. (2013) detailed the crystal structure of a derivative, highlighting the planarity and supermolecular assembly stabilized by π-π interactions and hydrogen bonding, indicative of the compound's molecular architecture (Sharma et al., 2013).
Chemical Reactions and Properties Chemical reactions involving pyrrolidine-2,5-dione derivatives are versatile, allowing for the introduction of various functional groups that modify the compound's chemical properties. Ge et al. (2009) demonstrated the reactivity of pyrrolidine derivatives in catalytic reactions, offering insights into the chemical behavior of such molecules (Ge, Meetsma, & Hessen, 2009).
Physical Properties Analysis The physical properties of 3-(4-isopropoxybenzyl)-1-phenyl-2,5-pyrrolidinedione derivatives, such as solubility, melting points, and crystal structure, are closely related to their molecular structure. The analysis by Zugenmaier (2013) of a bibenzyl derivative's crystal structure reveals the influence of substituents on the compound's physical properties, highlighting the importance of molecular architecture in determining such characteristics (Zugenmaier, 2013).
Chemical Properties Analysis The chemical properties of 3-(4-isopropoxybenzyl)-1-phenyl-2,5-pyrrolidinedione and its derivatives, such as reactivity towards various chemical reagents, stability under different conditions, and catalytic activities, are defined by the compound's structure and functional groups. The study by Rubtsova et al. (2020) on the synthesis and structural investigation of pyrrolidin-2-ones derivatives underscores the relationship between structure and chemical behavior, offering a comprehensive understanding of the compound's chemical properties (Rubtsova et al., 2020).
科学研究应用
环境污染和治理
- 水生环境中对羟基苯甲酸酯的发生、归趋和行为:这篇综述重点介绍了对羟基苯甲酸酯在环境中的存在及其影响,对羟基苯甲酸酯通常用作药物和个人护理产品中的防腐剂。它讨论了它们的生物降解性、在地表水和沉积物中的普遍存在以及氯化副产物的形成,这些问题引起了人们对其环境归趋和潜在毒性的担忧 (Haman 等,2015)。
抗氧化活性
- 测定抗氧化活性的分析方法:这篇综述涵盖了用于测定抗氧化活性的各种测试,重点介绍了它们的适用性以及每种方法的优缺点。该研究强调了抗氧化剂对健康的重要性以及准确测量其活性的必要性 (Munteanu & Apetrei,2021)。
有机污染物修复
- 氧化还原介体在有机污染物处理中的应用:这篇综述强调了酶促方法和氧化还原介体在废水中处理难降解有机化合物中的应用。它讨论了底物范围和降解效率的提高,重点介绍了酶-氧化还原介体系统在环境修复中的潜力 (Husain & Husain,2007)。
金属-配体相互作用
- 金属对生物重要配体的影响:这篇论文综述了金属对苯甲酸、2-羟基苯甲酸和 3-吡啶羧酸等配体的电子系统的影响。它探讨了这些相互作用如何影响金属-配体配合物的稳定性和反应性,这对于理解它们在生物系统中的作用和在药物设计中的潜在应用至关重要 (Lewandowski 等,2005)。
光保护和防晒过敏
- 防晒剂的接触和光接触敏感性:这篇综述总结了防晒剂过敏和光过敏的数据,重点介绍了防晒剂中发现的紫外线吸收剂的过敏和光过敏反应。它强调了仔细考虑防晒剂成分以最大程度地减少过敏反应和确保安全性的必要性 (Schauder & Ippen,1997)。
属性
IUPAC Name |
1-phenyl-3-[(4-propan-2-yloxyphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(2)24-18-10-8-15(9-11-18)12-16-13-19(22)21(20(16)23)17-6-4-3-5-7-17/h3-11,14,16H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMZDPIDKIKRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4008479.png)

![N-benzyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4008491.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4008497.png)
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008502.png)
![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate](/img/structure/B4008509.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4008520.png)
![2-{6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,3-benzothiazol-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4008527.png)
![ethyl {3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4008535.png)



![5-ethoxy-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4008575.png)
